![molecular formula C20H21F6N3O2 B567757 3-[[3,5-双(三氟甲基)苯基]氨基]-4-[[(1R,2R)-2-(二甲氨基)环己基]氨基]--环丁烯 CAS No. 1211565-07-9](/img/structure/B567757.png)

3-[[3,5-双(三氟甲基)苯基]氨基]-4-[[(1R,2R)-2-(二甲氨基)环己基]氨基]--环丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

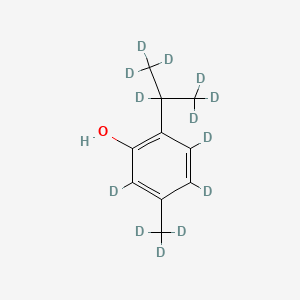

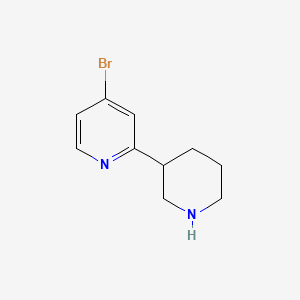

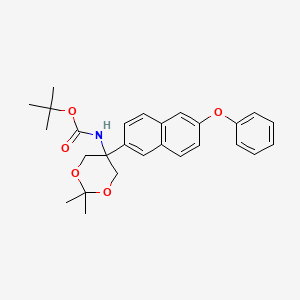

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten, also known as 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten, is a useful research compound. Its molecular formula is C20H21F6N3O2 and its molecular weight is 449.397. The purity is usually 95%.

BenchChem offers high-quality 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型抗肿瘤剂的发现和研究

研究重点关注开发一系列具有作为抗肿瘤(抗癌)候选药物潜力的化合物。这些化合物显示出优异的细胞毒性,通常比当代抗癌药物更有效,具有更大的肿瘤选择性毒性。作用方式包括诱导细胞凋亡、产生活性氧、激活某些半胱天冬酶和影响线粒体功能。这些分子还显示出抗疟疾和抗分枝杆菌的特性,表明具有广泛的潜在生物活性。在毒性研究中,这些化合物在小鼠中耐受性良好,表明有希望的治疗效果 (Hossain 等,2020)。

尼替西农的稳定性和降解研究

尼替西农 (NTBC) 是一种具有显着医学应用价值的化合物,用于治疗一种罕见的遗传性代谢疾病。尽管其主要关注医学应用,但对其稳定性和降解途径的研究突出了了解治疗剂化学性质的重要性。此类研究有助于更好地了解医学应用的潜在风险和益处,阐明复杂有机化合物的环境和生物稳定性 (Barchańska 等,2019)。

氨基-1,2,4-三唑在精细有机合成中的应用

氨基-1,2,4-三唑作为精细有机合成工业中的基础原料,用于生产农产品、药品、染料、高能材料和防腐添加剂。它们在化学反应和应用中的多功能性强调了结构复杂的有机化合物在包括生物技术和能源在内的各个工业部门中的潜在用途。应用领域的这种多样性反映了复杂有机分子在科学研究应用中的广泛范围 (Nazarov 等,2021)。

属性

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXCDABMANNFAA-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key structural characteristics of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione and how are they confirmed?

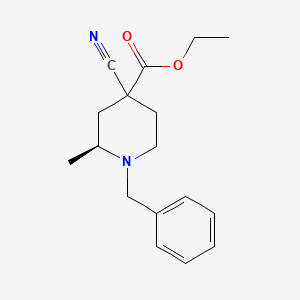

A1: This compound, often employed as a bifunctional organocatalyst [], possesses distinct structural features:

- ¹H NMR (500 MHz, DMSO-d6): Provides detailed information about the hydrogen atom environments within the molecule. []

- ¹³C NMR (125 MHz, DMSO-d6): Offers insights into the carbon atom environments within the molecule. []

- IR (film): Identifies functional groups present in the compound by their characteristic vibrations. []

- HRMS (ESI): Confirms the molecular weight and formula through accurate mass measurements. []

Q2: What are the typical applications of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione in organic synthesis?

A2: This compound serves as a bifunctional organocatalyst in asymmetric catalysis. [] While the provided research doesn't detail specific reactions, bifunctional catalysts are known for their ability to activate both nucleophilic and electrophilic reaction partners simultaneously, enabling enantioselective transformations. Further research likely explores its efficacy and applications in various stereoselective organic reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

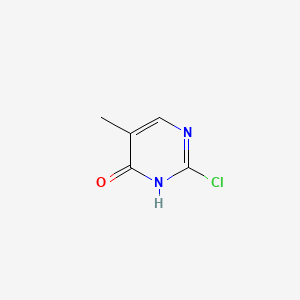

![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)

![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)